5-[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]pentan-1-ol
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Overview
Description
5-[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]pentan-1-ol is a complex organic compound that features a thiazole ring, a piperazine ring, and a pentanol chain. The thiazole ring is known for its biological activity and is commonly found in various pharmaceuticals and bioactive molecules . The presence of the sulfonyl group enhances its solubility and reactivity, making it a versatile compound in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]pentan-1-ol typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea in the presence of a base.
Sulfonylation: The thiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol.
Coupling Reaction: The sulfonylated thiazole is coupled with the piperazine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
5-[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathway Interference: It can interfere with biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Shares the thiazole ring but lacks the sulfonyl and piperazine groups.
Piperazine Derivatives: Similar in structure but may have different substituents on the piperazine ring.
Sulfonylated Compounds: Contain the sulfonyl group but differ in the rest of the molecular structure.
Uniqueness
The uniqueness of 5-[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]pentan-1-ol lies in its combination of a thiazole ring, a sulfonyl group, and a piperazine ring, which together confer a unique set of chemical and biological properties .
Properties
IUPAC Name |
5-[4-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]pentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3S2/c1-12-14(21-13(2)15-12)22(19,20)17-9-7-16(8-10-17)6-4-3-5-11-18/h18H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGETUOVSBXJCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)N2CCN(CC2)CCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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